2-hydroxy-5-isopropylbenzaldehyde
Overview
Description
2-hydroxy-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a benzene ring, along with an isopropyl group (-CH(CH3)2) at the 5-position. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-isopropylbenzaldehyde are currently unknown .
Biochemical Pathways
It’s worth noting that phenolic compounds like this one are often involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-isopropylbenzaldehyde typically involves the formylation of 2-hydroxy-5-isopropylbenzene. One common method is the Reimer-Tiemann reaction, which involves the reaction of phenol derivatives with chloroform in the presence of a strong base like sodium hydroxide . The reaction is carried out under reflux conditions at temperatures between 60-70°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 2-Hydroxy-5-isopropylbenzoic acid.
Reduction: 2-Hydroxy-5-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-hydroxy-5-isopropylbenzaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Comparison with Similar Compounds
2-hydroxy-5-isopropylbenzaldehyde can be compared with other similar compounds such as:
2-Hydroxybenzaldehyde (Salicylaldehyde): Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Isopropylbenzaldehyde: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxy-3-isopropylbenzaldehyde: Similar structure but with the isopropyl group at a different position, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2-hydroxy-5-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWQHGDAGFMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424683 | |
Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68591-07-1 | |
Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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